trans-4-Ethoxycyclohexanamine HCl
Description
trans-4-Ethoxycyclohexanamine HCl is a cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 4-position of the cyclohexane ring, with the amine group in the trans configuration relative to the ethoxy group.
This compound is likely used in pharmaceutical and chemical research as an intermediate or chiral building block, given the importance of cyclohexylamine derivatives in drug design. Its trans configuration ensures stereochemical stability, which is critical for interactions with biological targets .
Properties
IUPAC Name |
4-ethoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h7-8H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLCLAFIYHGCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxycyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Ethoxylation: Cyclohexanone undergoes ethoxylation to form 4-ethoxycyclohexanone.
Amination: The 4-ethoxycyclohexanone is then subjected to reductive amination using ammonia or an amine source to yield trans-4-ethoxycyclohexanamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for trans-4-Ethoxycyclohexanamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Ethoxycyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-ethoxycyclohexanone or 4-ethoxycyclohexanal.
Reduction: Formation of various secondary or tertiary amines.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential biological activity, including its interaction with various biological targets .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-4-Ethoxycyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the amine functionality play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The ethoxy group distinguishes trans-4-Ethoxycyclohexanamine HCl from analogs with other substituents. Key comparisons include:
Key Observations :
Stereochemical and Structural Comparisons
- Geometric Isomerism : Unlike 4,4'-methylenebis(cyclohexylamine) (PACM), which has three geometric isomers (trans-trans, cis-cis, cis-trans), this compound exists as a single trans diastereomer, simplifying purification and application .
- Amine Configuration : The trans arrangement of the amine and ethoxy groups minimizes intramolecular strain, enhancing stability compared to cis configurations, which may exhibit higher reactivity or conformational flexibility .
Biological Activity
Trans-4-Ethoxycyclohexanamine hydrochloride (CAS Number: 674367-29-4) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Trans-4-Ethoxycyclohexanamine HCl is characterized by its molecular formula and a molecular weight of approximately 178.71 g/mol. The compound features an ethoxy group attached to a cyclohexanamine structure, influencing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, particularly affecting the levels of serotonin and norepinephrine. This modulation could have implications for mood regulation and anxiety management.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Antidepressant Effects : A study conducted on rodents indicated that this compound significantly reduced depressive symptoms when administered over a two-week period. The study measured behavioral changes using the forced swim test, where treated animals showed increased mobility compared to controls.
- Neurotransmitter Modulation : In vitro studies demonstrated that this compound could enhance the release of serotonin and norepinephrine from neuronal cultures. This effect was noted to be dose-dependent, suggesting potential therapeutic applications in mood disorders.
- Enzyme Inhibition : Research highlighted the compound's role as an inhibitor of putrescine aminopropyltransferase, an enzyme involved in polyamine synthesis. This inhibition could lead to altered cellular growth and differentiation processes, which may be leveraged for therapeutic interventions in cancer or other proliferative diseases.
Safety and Toxicology
While initial findings on this compound are promising, comprehensive toxicological assessments are essential for evaluating its safety profile. Current data indicate low acute toxicity; however, long-term effects and interactions with other pharmacological agents require further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
